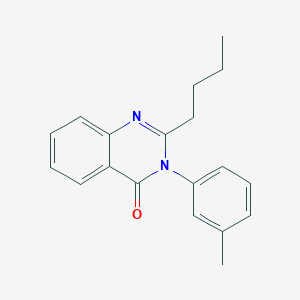

2-Butyl-3-(3-methylphenyl)quinazolin-4-one

Description

Historical Context and Evolution of Quinazolinone Research

The journey of quinazolinone research began in 1869 with the first synthesis of a 4(3H)-quinazolinone derivative. ijprajournal.com A significant milestone in its history was the elucidation of the structure of the alkaloid febrifugine (B1672321) in the early 1950s, an active component of a traditional Chinese herbal remedy for malaria. ijprajournal.com This discovery spurred intense investigation into the biological activities of this class of compounds. Another well-known derivative, methaqualone, synthesized in 1951, was widely used for its sedative and muscle relaxant properties. ijprajournal.comsemanticscholar.org The name "quinazoline" itself was proposed in 1887 by Widdege. researchgate.net The first synthesis of the parent quinazoline (B50416) molecule was reported in 1895 by August Bischler and Lang. wikipedia.org Over the decades, research has evolved from simple syntheses to the development of complex derivatives with a wide array of pharmacological applications.

Significance of the Quinazolinone Nucleus as a Privileged Scaffold in Medicinal Chemistry Research

The quinazolinone nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.gov This term, first coined by Benjamin Evans in 1988, describes molecular frameworks that can bind to multiple biological targets with high affinity. openochem.orgmdpi.com Privileged structures like quinazolinones serve as versatile templates for drug discovery, often leading to higher success rates in screening for new drug candidates. openochem.org

The significance of the quinazolinone scaffold lies in its structural features that allow for diverse chemical modifications. nih.gov This adaptability enables the synthesis of a vast library of derivatives with a broad spectrum of biological activities. bohrium.com Marketed drugs based on this scaffold are used for treating a variety of conditions, underscoring its therapeutic potential. nih.govbohrium.com The ease of synthesis and the flexibility for structural modifications further enhance its appeal to medicinal chemists. nih.gov

Overview of Research Paradigms Applied to Quinazolinone Derivatives

The exploration of quinazolinone derivatives is driven by several research paradigms. A primary approach is the synthesis of novel analogues through various chemical methodologies. researchgate.net These methods are often aimed at improving reaction times and yields, such as through the use of microwave irradiation. frontiersin.org

A key paradigm in quinazolinone research is the investigation of their structure-activity relationships (SAR). nih.gov SAR studies have revealed that the biological activity of quinazolinone derivatives can be significantly altered by making substitutions at various positions on the ring system, particularly at positions 2 and 3. nih.govmdpi.com For instance, the introduction of different heterocyclic moieties at position 3 has been shown to enhance activity. nih.gov

Furthermore, molecular hybridization is a modern approach used to develop hybrid analogues with improved potency by combining the quinazolinone pharmacophore with other bioactive scaffolds. rsc.org This strategy has led to the creation of lead compounds with multifaceted biological activities. rsc.org The broad range of biological activities exhibited by quinazolinone derivatives, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, has made them a subject of continuous and intensive research. rsc.orgmdpi.comnih.gov

Specific Focus on 2-Butyl-3-(3-methylphenyl)quinazolin-4-one within the Quinazolinone Class

Within the vast family of quinazolinone derivatives is the specific compound this compound. This molecule possesses the core 4(3H)-quinazolinone structure, which is a common feature among many biologically active compounds. ijprajournal.com

The defining features of this particular derivative are the substituents at the 2 and 3 positions of the quinazolinone ring. At the 2-position, there is a butyl group, an alkyl chain that can influence the compound's lipophilicity and its interaction with biological targets. At the 3-position, a 3-methylphenyl group is attached. The presence of an aromatic ring at this position is a common strategy in the design of quinazolinone-based therapeutic agents. nih.gov

While extensive research on the specific biological activities of this compound is not widely documented in publicly available literature, its structural characteristics suggest potential areas of pharmacological interest. The substitutions at positions 2 and 3 are known to be critical for the biological activities of quinazolinones. nih.govnih.gov Therefore, based on the established SAR of the quinazolinone class, it is plausible that this compound could exhibit some of the biological activities associated with this scaffold, such as anticancer or antimicrobial effects. Further empirical research would be necessary to fully elucidate the pharmacological profile of this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-3-(3-methylphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-3-4-12-18-20-17-11-6-5-10-16(17)19(22)21(18)15-9-7-8-14(2)13-15/h5-11,13H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJSZTOZNQJGMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Butyl 3 3 Methylphenyl Quinazolin 4 One

Retrosynthetic Analysis of 2-Butyl-3-(3-methylphenyl)quinazolin-4-one

A retrosynthetic analysis of the target molecule reveals several logical bond disconnections that lead to readily available starting materials. The most common approach involves disconnecting the bonds of the pyrimidine (B1678525) ring, which forms the core of the quinazolinone structure.

A primary disconnection across the N1-C2 and C4-N3 bonds points to anthranilic acid or its derivatives as the foundational building block for the benzene (B151609) portion of the heterocycle. A second disconnection at the N3-C(aryl) bond suggests 3-methylaniline (m-toluidine) as the precursor for the N-3 substituent. The final disconnection at the C2-butyl bond indicates that the four-carbon chain can be introduced using a synthon equivalent to a pentanoyl (valeryl) group, such as pentanoyl chloride, pentanoic anhydride (B1165640), or pentanal. researchgate.net

This analysis leads to a convergent synthetic strategy where anthranilic acid is first acylated with a pentanoyl equivalent, followed by condensation and cyclization with 3-methylaniline. An alternative pathway involves the initial formation of a 2-butyl-benzoxazinone intermediate, which subsequently reacts with 3-methylaniline to yield the final product. researchgate.net

Established Synthetic Pathways for Quinazolin-4-one Core Formation

The construction of the quinazolin-4-one ring is a well-documented area of organic synthesis, with several reliable methods available.

One of the most fundamental and widely used methods for synthesizing the quinazolin-4-one core is the condensation of anthranilic acid or its derivatives with various carbon and nitrogen sources. nih.gov The Niementowski quinazoline (B50416) synthesis, which involves the reaction of anthranilic acids with amides at high temperatures, is a classic example of this approach. nih.gov

A highly efficient and versatile modern approach is the one-pot, three-component condensation of anthranilic acid, an amine, and an orthoester. researchgate.netijprajournal.com This method offers the advantage of assembling the final product in a single step under relatively mild conditions. The reaction is often catalyzed by acids, such as Brønsted acidic ionic liquids or heteropolyacids, which can enhance reaction rates and yields. researchgate.net The use of inexpensive and readily available reagents like ammonium (B1175870) chloride has also been shown to effectively catalyze these condensations under solvent-free conditions. researchgate.net

These condensation reactions typically proceed through the formation of an N-acylanthranilic acid intermediate, which then undergoes cyclization upon reaction with an amine, leading to the formation of the quinazolin-4-one ring. nih.gov

Cyclization strategies are central to forming the heterocyclic quinazolinone ring. A prevalent two-step method involves the initial reaction of anthranilic acid with an acyl chloride or anhydride (like acetic anhydride) to form an N-acylanthranilic acid. This intermediate undergoes dehydrative cyclization to yield a 2-substituted-1,3-benzoxazin-4-one. nih.govijprajournal.comsemanticscholar.org This benzoxazinone (B8607429) is a stable and isolable intermediate that readily reacts with a primary amine in a subsequent step, leading to ring opening and re-cyclization to form the desired 2,3-disubstituted quinazolin-4-one. semanticscholar.org

Oxidative cyclization offers another powerful route. This approach often starts with 2-aminobenzamide (B116534) and an aldehyde or alcohol. researchgate.netnih.gov Various oxidizing systems, including iodine/DMSO, tert-butyl hydroperoxide (TBHP), or even atmospheric oxygen in the presence of a catalyst, can facilitate the cyclization and dehydrogenation to afford the quinazolinone core. organic-chemistry.orgmdpi.com Metal-free protocols using oxidants like di-tert-butyl peroxide (DTBP) have also been developed for the synthesis of quinazolinones from o-aminobenzamides and styrenes via an oxidative olefin bond cleavage. mdpi.com More recent developments include radical-triggered cascade reactions and intramolecular cyclizations of alkene-tethered precursors to construct fused-ring quinazolinone systems. researchgate.netnih.gov

Introduction of the 2-Butyl Substituent

The 2-butyl group is typically incorporated into the quinazolinone structure through the choice of an appropriate carbonyl-containing starting material. The specific reagent dictates the reaction pathway.

From Acyl Halides/Anhydrides: A common method involves the acylation of anthranilic acid with pentanoyl chloride (valeryl chloride) or pentanoic anhydride. This reaction forms N-pentanoylanthranilic acid, which is a key intermediate that can be cyclized to 2-butyl-1,3-benzoxazin-4-one. ijprajournal.com This benzoxazinone can then be reacted with an amine to install the N-3 substituent and form the final product.

From Aldehydes: In oxidative cyclization pathways, pentanal (valeraldehyde) can be condensed with 2-aminobenzamide. nih.govrsc.org The resulting intermediate undergoes in-situ oxidation to yield the 2-butylquinazolin-4-one scaffold.

From Orthoesters: In three-component reactions, triethyl orthovalerate serves as the source for the 2-butyl group. It condenses with anthranilic acid and the desired amine (in this case, 3-methylaniline) in a one-pot procedure to directly yield the target 2,3-disubstituted quinazolin-4-one. researchgate.netijprajournal.com

The following table summarizes common reagents used for this purpose:

| Reagent | Precursor | Reaction Type | Reference |

| Pentanoyl Chloride | Anthranilic Acid | Acylation/Cyclization | ijprajournal.com |

| Pentanoic Anhydride | Anthranilic Acid | Acylation/Cyclization | ijprajournal.com |

| Pentanal | 2-Aminobenzamide | Condensation/Oxidative Cyclization | nih.govrsc.org |

| Triethyl Orthovalerate | Anthranilic Acid | Three-Component Condensation | researchgate.netijprajournal.com |

Introduction of the 3-(3-Methylphenyl) Substituent

In the widely used benzoxazinone pathway, 2-butyl-1,3-benzoxazin-4-one is treated with 3-methylaniline. semanticscholar.org The amine attacks the carbonyl carbon of the benzoxazinone, leading to the opening of the oxazinone ring, followed by cyclization via condensation with the elimination of water to form the N-C bond of the pyrimidine ring. This reaction is often carried out in solvents like ethanol (B145695) or dimethylformamide (DMF). nih.govsemanticscholar.org

Alternatively, in one-pot, three-component syntheses, 3-methylaniline is added to the initial reaction mixture along with anthranilic acid and the C2-source, such as triethyl orthovalerate. researchgate.net This approach streamlines the process, avoiding the isolation of intermediates. Copper-catalyzed cross-coupling/cyclocondensation reactions between 2-isocyanobenzoates and amines also provide an efficient route to 3-substituted quinazolin-4-ones. organic-chemistry.orgacs.org

Development of Novel Synthetic Routes and Reaction Conditions

Research in quinazolinone synthesis continues to focus on developing more efficient, cost-effective, and environmentally benign methodologies. These novel approaches aim to improve yields, shorten reaction times, and simplify work-up procedures.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. nih.gov The synthesis of 2,3-disubstituted quinazolin-4-ones from anthranilic acids and carboxylic acids, followed by the addition of an amine, can be significantly expedited under microwave conditions, often reducing reaction times from hours to minutes. ijprajournal.com

Catalysis: A variety of catalysts have been explored to improve the efficiency of quinazolinone synthesis. These include:

Ionic Liquids: Brønsted acidic ionic liquids have been used as recyclable catalysts for three-component condensations, often allowing reactions to proceed at room temperature under solvent-free conditions. researchgate.net

Metal Catalysts: Copper-based catalysts have been employed for oxidative cyclizations and imidoylative cross-coupling reactions. organic-chemistry.orgacs.org

Solid-Phase Catalysts: Solid supports like montmorillonite (B579905) K-10 clay have been used as catalysts in microwave-assisted syntheses, facilitating easier product purification. nih.gov

Green Chemistry Approaches: There is a growing emphasis on sustainable methods. This includes the use of water as a solvent, employing air or oxygen as a green oxidant, and developing metal- and catalyst-free oxidative procedures to minimize waste and avoid contamination of the final products with toxic metals. mdpi.comrsc.orgresearchgate.net

The table below highlights a comparison of reaction conditions for different synthetic strategies.

| Method | Key Reagents | Conditions | Advantages | Reference |

| Conventional Heating | Anthranilic acid, Pentanoyl chloride, 3-Methylaniline | Reflux in organic solvent (e.g., ethanol) | Well-established, reliable | semanticscholar.org |

| Three-Component | Anthranilic acid, Triethyl orthovalerate, 3-Methylaniline | Room temperature, Ionic liquid catalyst, solvent-free | One-pot, mild conditions, high yield | researchgate.net |

| Microwave-Assisted | Anthranilic acid, Pentanoic acid, 3-Methylaniline | Microwave irradiation (150-250°C) | Rapid reaction times (minutes) | ijprajournal.com |

| Oxidative Cyclization | 2-Aminobenzamide, Pentanal, 3-Methylaniline | Oxidant (e.g., DTBP), 120°C | Avoids pre-functionalization of starting materials | mdpi.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly reduced reaction times. scholarsresearchlibrary.comscispace.com The synthesis of 2,3-disubstituted quinazolin-4-ones is particularly amenable to this technology. scholarsresearchlibrary.com A common and effective route involves the reaction of a 2-substituted-4H-3,1-benzoxazin-4-one with a primary amine. researchgate.netnih.gov

For the specific synthesis of this compound, the precursor 2-butyl-4H-3,1-benzoxazin-4-one would be condensed with 3-methylaniline. The benzoxazinone intermediate is typically prepared by treating anthranilic acid with an appropriate acylating agent, in this case, valeryl chloride or pentanoic anhydride. nih.gov The subsequent reaction with 3-methylaniline under microwave irradiation facilitates the ring-opening of the benzoxazinone followed by dehydrative cyclization to furnish the target quinazolinone. researchgate.net This method is valued for its operational simplicity and efficiency. scholarsresearchlibrary.com

Table 1: Representative Conditions for Microwave-Assisted Synthesis of 2,3-Disubstituted Quinazolin-4-ones This table illustrates typical parameters based on analogous syntheses. Specific conditions for the target compound may require optimization.

| Reactants | Catalyst/Solvent | Microwave Power | Time (min) | Yield (%) | Reference |

| 2-Alkyl-3,1-benzoxazinone, Primary Amine | Solvent-free | 200-400 W | 3-5 | 80-98 | scholarsresearchlibrary.comscispace.com |

| Anthranilic Acid, Aliphatic Anhydride, Amine | Acetic Acid | Not specified | 20-30 | >85 | rsc.org |

| 2-Halobenzoic Acid, Amidine Hydrochloride | Fe catalyst/Water | Not specified | 30 | 70-90 | sci-hub.cat |

Metal-Catalyzed Coupling Reactions

Transition-metal catalysis provides powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling versatile synthetic routes to quinazolinone derivatives. mdpi.commdpi.com Catalysts based on copper and palladium are frequently employed. nih.govorganic-chemistry.org

One prominent strategy is the copper-catalyzed Ullmann-type coupling. This can involve the reaction of 2-bromobenzamides with amides. nih.gov To prepare this compound via this method, 2-bromo-N-(3-methylphenyl)benzamide could be coupled with pentanamide (B147674) in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI), and a suitable base. mdpi.comorganic-chemistry.org

Palladium-catalyzed reactions also offer efficient pathways. A palladium-catalyzed three-component reaction of a 2-aminobenzamide, an aryl halide, and an isocyanide can construct the quinazolinone core in a single step. organic-chemistry.org Furthermore, halogenated quinazolinones serve as versatile intermediates for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig, allowing for the introduction of diverse substituents on the benzo-fused ring, which is a key strategy for derivatization. mdpi.comnih.gov

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, minimizing waste and saving time. rsc.org Several MCRs have been developed for the synthesis of quinazolin-4-ones. researchgate.netbohrium.com

A widely used MCR for preparing 2,3-disubstituted quinazolin-4-ones involves the condensation of isatoic anhydride, a primary amine, and an orthoester. rsc.org For the target compound, this would involve reacting isatoic anhydride, 3-methylaniline, and triethyl orthovalerate. This reaction can be performed under catalyst- and solvent-free conditions, often with classical heating or microwave irradiation to achieve excellent yields. rsc.org Another MCR approach involves the reaction of 2-aminobenzamide, an aldehyde (valeraldehyde), and an oxidant. The versatility and step-economy of MCRs make them an attractive and green option for generating libraries of quinazolinone derivatives. bohrium.com

Chemical Modifications and Derivatization Strategies for Analogues of this compound

The quinazolinone scaffold is a privileged structure in medicinal chemistry, and its biological activity can be finely tuned by introducing various substituents at different positions of the ring system. nih.govnih.gov Key positions for modification include the C2-position, the N3-substituent, and the benzo-fused ring (positions 5, 6, 7, and 8). nih.govresearchgate.net

Modifications at Position 2

The substituent at position 2 of the quinazolinone ring significantly influences its pharmacological properties. nih.gov The most direct method to introduce diversity at this position is by varying the acylating agent used in the initial step of the synthesis. To create analogues of this compound, one would start from anthranilic acid and react it with different acid chlorides or anhydrides.

For instance, using acetyl chloride would lead to a 2-methyl analogue, while benzoyl chloride would yield a 2-phenyl derivative. ijbpsa.comresearchgate.net This strategy allows for the synthesis of a wide array of analogues with varying alkyl, aryl, or heteroaryl groups at the C2-position, which is crucial for structure-activity relationship (SAR) studies. researchgate.net While less common for simple alkyl groups, late-stage functionalization of a C2-methyl group via radical bromination can be used to introduce further complexity. acs.org

Table 2: Synthesis of C2-Modified Analogues Illustrates how the choice of acylating agent determines the C2-substituent.

| Starting Acylating Agent | Resulting C2-Substituent | Example Analogue Name | Reference |

| Pentanoic Anhydride | Butyl | This compound | nih.gov |

| Acetic Anhydride | Methyl | 2-Methyl-3-(3-methylphenyl)quinazolin-4-one | researchgate.net |

| Benzoyl Chloride | Phenyl | 2-Phenyl-3-(3-methylphenyl)quinazolin-4-one | ijbpsa.com |

| Chloroacetyl Chloride | Chloromethyl | 2-(Chloromethyl)-3-(3-methylphenyl)quinazolin-4-one | acs.org |

Modifications at Position 3 (Phenyl Ring Substitutions)

The substituent at the N3 position is readily varied by choosing different primary amines during the synthesis. scholarsresearchlibrary.com In the synthesis of the title compound from 2-butyl-4H-3,1-benzoxazin-4-one, replacing 3-methylaniline with other substituted anilines or aliphatic amines provides a direct route to a diverse library of N3-substituted analogues. nih.gov For example, using aniline (B41778) would produce the 2-butyl-3-phenylquinazolin-4-one analogue, while using benzylamine (B48309) would result in 2-butyl-3-benzylquinazolin-4-one.

This modularity is one of the key strengths of this synthetic approach, allowing for extensive exploration of the chemical space around the N3 position. scholarsresearchlibrary.com Additionally, advanced rhodium-catalyzed C-H activation methods can be used for late-stage functionalization of the 3-aryl ring, enabling the introduction of substituents that might not be accessible through traditional starting materials. acs.org

Modifications on the Benzo-Fused Ring (Positions 5, 6, 7, 8)

Introducing substituents onto the carbocyclic portion of the quinazolinone core is a critical strategy for modulating activity. nih.gov This is most commonly achieved by beginning the synthesis with an appropriately substituted anthranilic acid. researchgate.netnih.gov For example, using 5-bromoanthranilic acid as the starting material would result in a 6-bromo-2-butyl-3-(3-methylphenyl)quinazolin-4-one analogue. The position of the substituent on the final product depends on the starting material, such as 4-nitro or 5-nitroanthranilic acid leading to 7-nitro or 6-nitro derivatives, respectively. researchgate.net

Alternatively, direct electrophilic substitution can be performed on the pre-formed quinazolinone ring. The benzene ring is more susceptible to electrophilic attack than the pyrimidine ring, with positions 6 and 8 being the most reactive sites. wikipedia.orguomustansiriyah.edu.iq Furthermore, if a halogenated quinazolinone is synthesized (e.g., a 6-bromo derivative), it can serve as a handle for transition-metal-catalyzed cross-coupling reactions. mdpi.comnih.gov Techniques like Suzuki (using boronic acids) or Buchwald-Hartwig (using amines) coupling allow for the introduction of a vast range of aryl, heteroaryl, alkyl, and amino groups at specific positions on the benzo-fused ring. mdpi.comnih.gov

Scalability and Green Chemistry Considerations in Synthesis

The industrial-scale synthesis of quinazolinone derivatives, including this compound, necessitates methodologies that are not only high-yielding and cost-effective but also environmentally sustainable and scalable. Traditional synthetic routes often rely on harsh reaction conditions, toxic solvents, and multi-step processes that generate significant waste, making them unsuitable for large-scale production under modern environmental standards. Consequently, significant research has been directed towards developing greener and more efficient synthetic protocols.

Key green chemistry principles applied to the synthesis of the quinazolin-4-one scaffold include the use of alternative energy sources, solvent-free reactions, reusable catalysts, and one-pot multicomponent reactions (MCRs). openmedicinalchemistryjournal.comrsc.orgresearchgate.net These approaches aim to increase atom economy, reduce energy consumption, and minimize the use of hazardous substances.

Alternative Energy Sources and Catalysis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. farmaceut.orgfrontiersin.org For the synthesis of 2,3-disubstituted quinazolin-4-ones, microwave-assisted protocols can facilitate key cyclization and condensation steps, often under solvent-free conditions. rsc.orgresearchgate.netresearchgate.netscispace.com For instance, a multicomponent reaction involving an appropriate anthranilic acid derivative, an amine, and an orthoester can be completed in minutes under microwave irradiation, compared to several hours with classical heating. rsc.orgresearchgate.net

The choice of catalyst is also crucial for a green synthesis. While traditional methods might use stoichiometric amounts of acids or bases, modern approaches favor catalytic quantities of more benign substances. Heterogeneous catalysts, such as solid acids or supported metal catalysts, are particularly attractive for large-scale operations as they can be easily separated from the reaction mixture and recycled. nih.gov Natural catalysts, like lactic acid or even lemon juice, have been explored for their biodegradability and low toxicity in synthesizing related quinazoline structures. nih.govrsc.orgmjcce.org.mk

Solvent-Free and One-Pot Procedures

The following table compares a hypothetical traditional synthesis route with a potential green, scalable alternative for this compound, highlighting key green chemistry metrics.

| Parameter | Traditional Route | Green/Scalable Route |

| Starting Materials | 2-Aminobenzoic acid, Valeryl chloride, 3-Methylaniline | Isatoic anhydride, 3-Methylaniline, Triethyl orthovalerate |

| Solvent | Toluene, Pyridine | Solvent-free or Ethanol |

| Energy Source | Conventional reflux heating (hours) | Microwave irradiation (minutes) |

| Catalyst | Stoichiometric base (e.g., Pyridine) | Catalyst-free or catalytic acid (e.g., p-TsOH) |

| Process Type | Multi-step with intermediate isolation | One-pot, three-component reaction |

| Workup | Solvent extraction, Column chromatography | Filtration and recrystallization |

| Waste Generation | High (organic solvents, purification waste) | Low (minimal solvent, no chromatography) |

| Atom Economy | Moderate | High |

Challenges and Future Outlook

While significant progress has been made, challenges in scalability remain. Ensuring consistent product quality and yield during scale-up, managing heat transfer in large microwave reactors, and the cost and lifecycle of advanced catalysts are ongoing areas of research. frontiersin.org Future developments will likely focus on integrating continuous flow chemistry with these green methodologies. Flow reactors offer superior control over reaction parameters, enhanced safety, and a seamless transition from laboratory-scale optimization to industrial production, representing the next frontier for the scalable and sustainable synthesis of this compound and related pharmaceuticals.

Structure Activity Relationship Sar Studies of 2 Butyl 3 3 Methylphenyl Quinazolin 4 One and Analogues

Impact of the 2-Butyl Group on Molecular Interactions

The substituent at the C-2 position of the quinazolinone ring is a well-established modulator of biological activity. nih.govnih.govresearchgate.net The presence of an alkyl group, such as the butyl chain in the titular compound, significantly influences the molecule's physicochemical properties, primarily its hydrophobicity.

In SAR studies, the introduction of alkyl or aryl groups at the C-2 position is a common strategy to enhance activity. nih.gov The butyl group, being a flexible, non-polar chain, can engage in crucial hydrophobic interactions within the binding pocket of a biological target. This is particularly important for interactions with non-polar amino acid residues. For instance, in the context of antibacterial agents targeting penicillin-binding proteins (PBPs), hydrophobic pockets are often present, and filling these spaces can lead to enhanced binding affinity. While many studies focus on 2-aryl substitutions for their potential π-π stacking interactions, the flexibility of the butyl group allows it to adopt various conformations to fit optimally within a binding site. nih.gov

Research on anticonvulsant quinazolinones has highlighted the significance of alkyl substitutions. One study concluded that a butyl substitution at the N-3 position was a key factor in preventing seizure discharge, suggesting that the lipophilic nature of the butyl group is critical for activity, potentially by facilitating passage across the blood-brain barrier or by direct interaction with the receptor site. nih.gov While this finding pertains to the N-3 position, it underscores the general importance of lipophilic alkyl chains in modulating the activity of the quinazolinone scaffold. The length and nature of the C-2 substituent are critical; for example, reducing a double bond in a C-2 linker to a more flexible alkyl chain was found to increase antibacterial activity in one series of compounds. acs.org

Influence of the 3-(3-Methylphenyl) Group on Molecular Interactions

The substituent at the N-3 position of the quinazolinone core is pivotal in defining the compound's biological specificity and potency. nih.govnih.gov The introduction of an aryl group at this position, such as the 3-methylphenyl group, is a frequently employed strategy in medicinal chemistry to create diverse molecular interactions. researchgate.net

The 3-aryl moiety can participate in several types of non-covalent interactions:

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a receptor's active site.

Hydrophobic Interactions: The phenyl ring itself is hydrophobic and can fit into lipophilic pockets.

SAR studies have consistently shown that modifying the N-3 substituent leads to significant changes in activity. nih.gov For example, in a series of antibacterial quinazolinones, variations in the group at the N-3 position (referred to as Ring 3) generally resulted in reduced activity compared to the lead compound, indicating a high degree of specificity for the substituent at this position. acs.org In another study, the presence of a 2-aminophenyl group at this position was found to increase anticonvulsant activity. nih.gov The orientation of this group relative to the quinazolinone core is critical for establishing the correct binding pose.

Role of Substituent Modifications on the Phenyl Ring (meta-positional effects)

The substitution pattern on the N-3 phenyl ring further refines the molecule's activity. The position of the substituent (ortho, meta, or para) determines the electronic properties and spatial arrangement of the group, which can drastically alter binding affinity. nih.gov

The methyl group at the meta-position of the phenyl ring in 2-Butyl-3-(3-methylphenyl)quinazolin-4-one has specific implications. In electrophilic aromatic substitution, substituents direct incoming groups to specific positions. mdpi.com Similarly, in ligand-receptor interactions, the position of a functional group is crucial.

Electronic Effects: A methyl group is a weak electron-donating group, which can subtly influence the electron density of the phenyl ring.

Table 1: Impact of Substituent Position on the N-3 Phenyl Ring on Biological Activity

| Substituent Position | Observed Effect on Activity | Biological Context | Citation |

|---|---|---|---|

| meta | Desirable for high potency (ethynyl group) | Kinase Inhibition | nih.gov |

| ortho or meta | Important for enhanced activity (hydroxy group) | Antimicrobial | nih.gov |

| para | Favorable for electron-withdrawing & lipophilic groups | Cytotoxic (DHFR Inhibition) | nih.gov |

Contribution of the Quinazolinone Core to Biological Activity (in vitro/in silico)

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, a core framework that is capable of binding to a wide range of biological targets and exhibiting diverse pharmacological activities. nih.govnih.govnih.govresearchgate.netnih.govmdpi.com This versatility stems from the specific structural and chemical features of the fused heterocyclic ring system.

Hydrogen Bonding: The quinazolinone core contains a carbonyl group (C=O) at position 4 and a nitrogen atom at position 3, both of which can act as hydrogen bond acceptors. The N-1 nitrogen can act as a hydrogen bond donor. These capabilities are fundamental to the interaction of quinazolinone derivatives with many biological receptors, such as kinases, where hinge-binding interactions are often crucial for inhibition. nih.gov

Rigid Scaffold: The planar, bicyclic nature of the quinazolinone ring provides a rigid scaffold that correctly orients the substituents at positions 2 and 3 into three-dimensional space. This pre-organization reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

π-π and Hydrophobic Interactions: The fused benzene (B151609) ring is an aromatic system capable of engaging in π-π stacking and hydrophobic interactions with receptor sites. researchgate.net Molecular docking studies on various quinazolinone derivatives have confirmed that the quinazolinone ring often engages in hydrophobic interactions within the active site of enzymes like dihydrofolate reductase (DHFR). nih.gov

Bioisosteric Replacement: The quinazolinone scaffold can act as a bioisostere for other important pharmacophores. For example, it has been successfully used as a bioisostere for the phthalazinone core in the design of PARP-1 inhibitors. rsc.org

In vitro and in silico studies have repeatedly confirmed the importance of this core across a vast spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. nih.govresearchgate.netresearchgate.net The core itself is essential for activity, with substitutions at various positions serving to modulate potency and selectivity. nih.gov

Conformational Analysis and its Relationship to Molecular Activity

The dihedral angle of this bond dictates the spatial relationship between the planar quinazolinone system and the appended phenyl ring. It is highly probable that for a specific biological target, there is an optimal "bioactive conformation" where this angle allows the molecule to fit perfectly into the receptor's binding site, maximizing favorable interactions and minimizing steric hindrance.

While a specific crystal structure for this compound is not available in the provided search results, insights can be drawn from computational studies on related molecules. Molecular docking simulations, which are a form of in silico conformational analysis, are routinely used to predict the binding modes of quinazolinone derivatives. nih.govrsc.orgnih.gov These studies implicitly model the molecule's conformational flexibility, seeking the lowest energy pose within the active site. The results often show that the N-3 aryl ring adopts a specific, non-coplanar orientation relative to the quinazolinone core to engage in key interactions. For example, docking studies of EGFR inhibitors show the 4-anilinoquinazoline (B1210976) scaffold binding in a specific orientation in the ATP-binding pocket. nih.gov The conformation is critical for aligning hydrogen bond donors/acceptors and hydrophobic groups with their counterparts in the protein. Therefore, the molecule's ability to adopt and maintain this bioactive conformation is directly related to its activity.

Quantitative Structure-Activity Relationship (QSAR) Models for Quinazolinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov Numerous QSAR studies have been performed on quinazolinone derivatives to predict their activity, guide the design of new analogs, and understand the key physicochemical properties driving their effects. nih.govbiointerfaceresearch.com

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful. These models generate 3D contour maps that visualize regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.govnih.gov For example, a 3D-QSAR study on quinazolinone-based DHFR inhibitors indicated that electron-withdrawing and lipophilic groups at the para-position of the N-3 phenyl ring, along with hydrophobic interactions of the quinazolinone ring itself, were important for activity. nih.gov

2D-QSAR models correlate activity with calculated molecular descriptors, which can be topological, electronic, or constitutional. nih.govijprajournal.com These studies have identified several key descriptors for the activity of quinazolinones, including parameters related to molecular size, shape, and charge distribution. nih.gov Machine learning-based QSAR approaches are also increasingly used to handle complex, non-linear relationships between structure and activity. biointerfaceresearch.com

Table 2: Summary of Selected QSAR Studies on Quinazolinone Derivatives

| QSAR Method | Biological Activity | Key Findings/Important Descriptors | Citation |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Anticancer (DHFR inhibition) | Electron-withdrawing, lipophilic groups on the N-3 phenyl ring and hydrophobic interactions of the quinazolinone core are favorable. | nih.gov |

| 2D/3D-QSAR | Anticancer (Osteosarcoma) | Models identified key molecular descriptors and contour maps to guide the design of new derivatives. | nih.gov |

| GA-PLS | Anticancer (MCF-7) | Constitutional, functional, RDF, 2D autocorrelation, and charge descriptors were significant for predicting activity. | nih.gov |

| Machine Learning (SVM) | Anticancer (MCF-7) | Developed a predictive model (R² = 0.749) to design new molecules targeting the VEGFR-2 receptor. | biointerfaceresearch.com |

Despite a comprehensive search for scientific literature on the chemical compound This compound , no specific research data corresponding to the requested detailed outline was found.

Extensive searches were conducted to locate studies detailing the molecular pharmacology and mechanistic investigations of this particular compound. These searches aimed to identify information regarding its putative molecular targets, enzyme inhibition kinetics, receptor binding assays, modulation of intracellular signaling pathways, and its effects on cellular processes such as cell cycle progression and apoptosis induction.

While the broader class of quinazolinone derivatives has been the subject of numerous studies, revealing a range of biological activities including anticancer and anti-inflammatory properties, research specifically focused on this compound does not appear to be available in the public domain. The scientific literature that was retrieved discusses other related quinazolinone compounds, but does not provide the specific data required to populate the detailed sections and subsections of the requested article.

Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy for "this compound" at this time.

Table of Compounds Mentioned

Since no specific research on "this compound" was found, a table of mentioned compounds cannot be generated as per the instructions.

Molecular Pharmacology and Mechanistic Investigations of 2 Butyl 3 3 Methylphenyl Quinazolin 4 One

Investigation of Cellular Processes (in vitro)

Inhibition of Tumor Cell Migration and Invasion (in vitro models)

No studies were found that specifically investigate the effect of 2-Butyl-3-(3-methylphenyl)quinazolin-4-one on the migration and invasion of tumor cells in vitro.

Suppression of Angiogenesis (in vitro models)

There is no available research detailing the potential anti-angiogenic properties of this compound in in vitro models.

Disruption of Cellular Microtubule Structure

The impact of this compound on cellular microtubule dynamics and structure has not been reported in the scientific literature.

Specific Target Engagement Studies (e.g., Epidermal Growth Factor Receptor (EGFR), PI3K pathway, SARS-CoV-2 Main Protease (Mpro), Activin Receptor-like Kinase-2 (ALK2))

No data from specific target engagement assays for this compound with EGFR, the PI3K pathway, SARS-CoV-2 Mpro, or ALK2 are available. While the broader class of quinazolin-4-one derivatives has been investigated for activity against some of these targets, this information is not specific to the requested compound and therefore cannot be included.

Computational Chemistry and Molecular Modeling Studies of 2 Butyl 3 3 Methylphenyl Quinazolin 4 One

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.govsemanticscholar.org This technique is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity. For the quinazolin-4-one class of compounds, docking studies have been extensively performed to explore their interactions with various enzymes and receptors implicated in diseases like cancer and infectious diseases. nih.govnih.govnih.gov

Docking simulations of quinazolinone derivatives frequently reveal key interactions within the active sites of target proteins. For instance, studies on quinazolinones targeting enzymes like dihydrofolate reductase (DHFR), various kinases (e.g., EGFR, VEGFR-2), and viral proteases (e.g., SARS-CoV-2 Mpro) have been reported. nih.govnih.govnih.govjournalgrid.com The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds, which stabilize the ligand-protein complex. nih.govresearchgate.net The quinazolinone core itself often participates in crucial hydrogen bonding with amino acid residues like asparagine and serine, while the substituents at the 2 and 3 positions explore different subpockets of the binding site, determining the compound's specificity and potency. nih.govnih.gov

In the case of 2-Butyl-3-(3-methylphenyl)quinazolin-4-one, the butyl group at the C2 position and the 3-methylphenyl group at the N3 position are expected to engage in significant hydrophobic interactions. The docking of analogous compounds into various kinase active sites, for example, shows that such substitutions are critical for achieving high binding affinity. nih.govnih.gov The nitrogen and oxygen atoms in the quinazolinone ring are predicted to act as hydrogen bond acceptors, anchoring the molecule within the active site.

Table 1: Representative Molecular Docking Results for Quinazolinone Derivatives

| Compound/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Quinazolinone-morpholino hybrid | VEGFR2 (4ASD) | -12.407 | Cys919 | nih.govnih.gov |

| 2,3-disubstituted quinazolinone | Staphylococcus aureus UDG (3WDF) | - | ASN 127, ALA 126, SER 83 | nih.gov |

| Quinazolinone-based inhibitor | SARS-CoV-2 Mpro | - | - | nih.gov |

This table presents data for analogous quinazolinone compounds to illustrate the typical results obtained from molecular docking studies.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of this complex over time. nih.govnih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of the protein and the ligand, and the persistence of key interactions. nih.gov

For quinazolinone derivatives, MD simulations are typically run after docking to validate the binding mode and evaluate the stability of the complex. nih.gov Researchers monitor metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues. A stable RMSD value over the simulation time (e.g., 10 to 100 nanoseconds) suggests that the ligand remains securely bound in the predicted pose. nih.govnih.gov

Studies on related quinazolinone-protein complexes have shown that crucial hydrogen bonds and hydrophobic interactions identified in docking are often maintained for a significant portion of the simulation time, confirming their importance for stable binding. nih.gov For this compound, an MD simulation would be expected to show the butyl and methylphenyl groups remaining well-seated in hydrophobic pockets of a target protein, with minimal fluctuation, thereby affirming a stable binding mode.

Quantum Chemical Calculations

Quantum chemical calculations, often performed using Density Functional Theory (DFT), are used to investigate the intrinsic electronic and structural properties of a molecule. tandfonline.comcolab.ws These studies provide a deeper understanding of molecular stability, reactivity, and conformational preferences.

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's electronic behavior. chalcogen.roaimspress.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and kinetic stability. aimspress.com

A small HOMO-LUMO gap indicates that a molecule is more polarizable and has higher chemical reactivity, suggesting it can more readily participate in charge-transfer interactions within a biological system. nih.gov For quinazolinone derivatives, DFT calculations are used to compute these energy levels. colab.ws The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich quinazolinone and methylphenyl rings, while the LUMO may be distributed across the heterocyclic ring system.

Table 2: Example Frontier Molecular Orbital Energies for Related Heterocyclic Compounds

| Compound State | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Temozolomide (Neutral, Gas Phase) | - | - | 4.40 | aimspress.com |

| Temozolomide (Neutral, DMSO) | - | - | 4.30 | aimspress.com |

| Hydrazinecarbodithioate Derivative | -0.26751 | -0.18094 | 0.08657 | nih.gov |

This table provides representative FMO data for related compounds to illustrate the outputs of quantum chemical calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.netnih.gov It is used to predict how a molecule will interact with other species and to identify regions susceptible to electrophilic and nucleophilic attack. tandfonline.comnih.gov In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to electron-rich areas that are favorable for electrophilic attack, such as those around electronegative atoms like oxygen and nitrogen. researchgate.net Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, often found around hydrogen atoms. nih.gov

For this compound, the MEP map would be expected to show a significant negative potential around the carbonyl oxygen of the quinazolinone ring, highlighting its role as a hydrogen bond acceptor. colab.ws The aromatic rings and the alkyl chain would exhibit more neutral (green) or slightly positive potentials, contributing to hydrophobic and van der Waals interactions.

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of a molecule's atoms and their relative energies. For this compound, a key structural feature is the dihedral angle between the quinazolinone ring system and the 3-methylphenyl ring at the N3 position.

Studies of structurally similar compounds, such as 8-Benzyloxy-2-methyl-3-(2-methylphenyl)quinazolin-4-one, have shown that the phenyl ring at the N3 position is typically twisted significantly out of the plane of the quinazolinone ring. nih.gov In one analogue, the dihedral angle between the 2-tolyl group and the pyrimidine (B1678525) ring was found to be nearly orthogonal at approximately 87-88°. nih.gov This twisted conformation is an energetically favorable state that minimizes steric hindrance between the two ring systems. A similar perpendicular or near-perpendicular arrangement would be expected for this compound, which influences how the molecule fits into a protein's binding pocket. The flexibility of the butyl chain at the C2 position also contributes to the molecule's ability to adopt various conformations to optimize its binding interactions.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. Once a pharmacophore model is developed based on a set of known active compounds, it can be used as a 3D query to rapidly search large databases of chemical compounds in a process called virtual screening. researchgate.net

For the quinazolin-4-one scaffold, a typical pharmacophore model might include a hydrogen bond acceptor feature (the carbonyl oxygen), one or more aromatic ring features, and a hydrophobic feature. The specific arrangement and nature of these features would be refined based on the target of interest. For example, a model for kinase inhibition would differ from one for antimicrobial activity.

Virtual screening campaigns using quinazolinone-based pharmacophores have been successful in identifying novel hit compounds. researchgate.net This approach allows researchers to computationally filter millions of compounds to a manageable number of promising candidates for synthesis and biological testing, significantly accelerating the early stages of drug discovery. A pharmacophore model derived from active analogues of this compound would be a valuable tool for discovering new molecules with similar or improved activity profiles.

In Silico Prediction of Molecular Interactions and Pathways

Computational chemistry and molecular modeling serve as powerful tools in modern drug discovery and development, offering insights into the potential behavior of molecules at a sub-nanoscopic level. For the compound this compound, while specific published in silico studies are not extensively available, the quinazolinone scaffold to which it belongs has been the subject of numerous computational investigations. These studies help to predict how the compound might interact with biological targets and what molecular pathways it could influence. The predictions are derived from the molecule's three-dimensional structure and its electronic properties.

The general approach involves using computational software to dock the molecule into the active sites of various known biological targets, such as enzymes and receptors. The software then calculates the binding energy and identifies potential non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. These predicted interactions provide a hypothetical model of the compound's mechanism of action at the molecular level.

Furthermore, in silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are critical for its potential as a therapeutic agent. By analyzing the structure of this compound, it is possible to generate predictions about its likely biological targets and the pathways it may modulate.

Detailed Research Findings

While direct research on the in silico profile of this compound is limited, studies on analogous quinazolinone derivatives provide a framework for understanding its potential molecular interactions. For instance, various quinazolinone compounds have been computationally modeled against targets such as epidermal growth factor receptor (EGFR), cyclooxygenase (COX) enzymes, and various microbial enzymes.

These studies typically reveal that the quinazolinone ring system is a key pharmacophore that can engage in various types of molecular interactions. The substituents on the quinazolinone core, in this case, the 2-butyl group and the 3-(3-methylphenyl) group, play a crucial role in determining the specificity and affinity of these interactions. The butyl group, being flexible and hydrophobic, can fit into hydrophobic pockets within a protein's active site. The 3-methylphenyl group can participate in pi-stacking and hydrophobic interactions.

Based on the analysis of similar structures, a hypothetical model of molecular interactions for this compound can be constructed. The following tables detail these predicted interactions and potential biological pathways.

Predicted Molecular Interactions

The table below outlines the potential types of interactions that this compound could form with amino acid residues within a hypothetical protein binding site, based on its structural motifs.

| Structural Moiety of this compound | Potential Interacting Amino Acid Residues | Type of Interaction |

| Quinazolinone Ring Nitrogen | Aspartic Acid, Glutamic Acid | Hydrogen Bond Acceptor |

| Quinazolinone Carbonyl Oxygen | Arginine, Lysine, Histidine | Hydrogen Bond Acceptor |

| Phenyl Ring (of quinazolinone) | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Butyl Group | Leucine, Isoleucine, Valine, Alanine | Hydrophobic Interaction |

| Methylphenyl Group | Phenylalanine, Tyrosine, Tryptophan, Leucine | Hydrophobic & π-π Stacking |

Predicted Biological Pathways

Based on the known biological activities of the broader quinazolinone class of compounds, in silico pathway analysis tools can suggest potential biological pathways that this compound might modulate. These predictions are based on structural similarity to compounds with known pathway associations.

| Predicted Pathway | Potential Molecular Targets | Rationale based on Quinazolinone Scaffold |

| Inflammatory Pathways | Cyclooxygenase (COX-1, COX-2), 5-Lipoxygenase (5-LOX) | Many quinazolinone derivatives exhibit anti-inflammatory activity by inhibiting these enzymes. |

| Cancer-Related Pathways | Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR) | The quinazolinone core is a known scaffold for tyrosine kinase inhibitors. |

| Neurological Pathways | Monoamine Oxidase (MAO-A, MAO-B), GABA-A Receptor | Certain quinazolinones have shown activity as CNS modulators. |

| Antimicrobial Action | Bacterial DNA gyrase, Dihydrofolate reductase | The scaffold is present in several compounds with antibacterial and antifungal properties. |

It is crucial to emphasize that these in silico predictions are theoretical and require experimental validation through in vitro and in vivo studies to confirm the actual biological activity and molecular interactions of this compound.

Advanced Analytical and Spectroscopic Characterization in Research of 2 Butyl 3 3 Methylphenyl Quinazolin 4 One

Unveiling the Molecular Blueprint: Spectroscopic Methods for Structural Elucidation

The precise arrangement of atoms within the 2-Butyl-3-(3-methylphenyl)quinazolin-4-one molecule has been meticulously mapped using a suite of spectroscopic techniques, each providing unique insights into its chemical constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy has been instrumental in defining the connectivity and chemical environment of the hydrogen and carbon atoms. In ¹H NMR studies, characteristic signals reveal the presence of the butyl group, the methyl-substituted phenyl ring, and the quinazolinone core. For instance, a spectrum recorded in DMSO-d6 shows distinct peaks corresponding to the aromatic protons and the aliphatic protons of the butyl chain.

Similarly, ¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts observed are indicative of the different carbon environments within the molecule, from the sp³ hybridized carbons of the butyl group to the sp² hybridized carbons of the aromatic and quinazolinone rings.

Fourier-Transform Infrared (FTIR) Spectroscopy offers a window into the functional groups present in the molecule. The spectrum of related quinazolinone derivatives typically displays characteristic absorption bands. For example, a strong carbonyl (C=O) stretching vibration is expected around 1665-1687 cm⁻¹, while C-H stretching vibrations from the aromatic and aliphatic parts of the molecule are also readily identifiable.

Mass Spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum confirms the compound's elemental composition. For this compound, the exact mass is 292.157563 g/mol , corresponding to the molecular formula C₁₉H₂₀N₂O. spectrabase.com

Interactive Data Table: Spectroscopic Data for this compound and Related Structures

| Technique | Observation | Interpretation |

| ¹H NMR | Aromatic and aliphatic proton signals | Confirms the presence of the butyl group, methylphenyl ring, and quinazolinone core. |

| ¹³C NMR | Distinct carbon chemical shifts | Delineates the carbon skeleton of the molecule. |

| FTIR | Carbonyl (C=O) stretch (~1665-1687 cm⁻¹) | Indicates the presence of the quinazolinone carbonyl group. sapub.org |

| Mass Spec. | Molecular Ion Peak (m/z) at 292.157563 | Confirms the molecular formula C₁₉H₂₀N₂O. spectrabase.com |

The Solid-State Architecture: X-ray Crystallography and Molecular Interactions

In the crystal lattice, molecules are held together by a network of intermolecular interactions. While specific data for the title compound is not detailed, studies on similar structures, such as 2-(2'-propanonylthio)-3-(o-methyl phenyl)quinazol-4(3H)-one, show the importance of C-H···O and C-H···N interactions in stabilizing the crystal structure. researchgate.net The dihedral angle between the quinazoline (B50416) ring and the substituted phenyl ring is a key conformational parameter. For instance, in 2-(2'-propanonylthio)-3-(o-methyl phenyl)quinazol-4(3H)-one, this angle is 94.12(1)°. researchgate.net Such interactions are crucial in understanding the packing of molecules in the solid state and can influence physical properties like melting point and solubility.

Navigating Complexity: Chromatographic Techniques in Research

Chromatographic methods are indispensable for the separation, purification, and analysis of this compound in complex mixtures. A particularly relevant area of research is the application of Quantitative Structure-Retention Relationship (QSRR) studies . researchgate.net QSRR models aim to establish a statistically significant relationship between the chromatographic retention of a compound and its molecular descriptors, which are numerical representations of its physicochemical properties. researchgate.netuliege.be

These models can predict the retention time of a molecule under specific chromatographic conditions, thereby optimizing separation methods with minimal experimental effort. researchgate.net For a compound like this compound, QSRR can be employed to understand how structural features, such as the butyl chain and the methylphenyl group, influence its interaction with the stationary and mobile phases in techniques like Reversed-Phase Liquid Chromatography (RPLC). researchgate.net This understanding is critical in developing robust analytical methods for quality control and research applications.

Illuminating Biological Interactions: Spectrophotometric Assays

To investigate the potential biological activity of this compound, spectrophotometric assays are frequently employed. These techniques monitor changes in light absorption or emission to quantify interactions with biological targets.

One powerful method is the Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay . FRET is a distance-dependent interaction between two light-sensitive molecules (a donor and an acceptor). In an enzymatic assay, if the compound inhibits an enzyme that cleaves a FRET-labeled substrate, the FRET signal will remain intact. Conversely, in the absence of inhibition, the enzyme will cleave the substrate, separating the donor and acceptor and disrupting the FRET signal. This allows for sensitive and high-throughput screening of potential enzyme inhibitors. While specific FRET-based assay data for this compound is not available, this technique is a standard approach for evaluating the biological interactions of quinazolinone derivatives, which are known to exhibit a wide range of pharmacological activities.

Preclinical Biological Evaluation and Target Validation of 2 Butyl 3 3 Methylphenyl Quinazolin 4 One in Vitro/in Silico

Cell-Based Assays for Biological Activity (in vitro)

Comprehensive searches of scientific databases and literature have not yielded specific studies detailing the in vitro biological activity of 2-Butyl-3-(3-methylphenyl)quinazolin-4-one. The following subsections outline standard assays used to evaluate compounds of this class, for which no specific data for the subject compound could be located.

Cell Proliferation/Viability Assays (e.g., on leukemia cell lines, cancer cell lines)

No published studies were identified that have assessed the effect of this compound on the proliferation or viability of leukemia or other cancer cell lines. Typically, researchers utilize assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay to determine the cytotoxic or cytostatic effects of a compound. These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells. While numerous quinazolin-4-one derivatives have demonstrated potent anti-proliferative activity against a wide range of cancer cell lines, specific IC50 (half-maximal inhibitory concentration) values for this compound are not available in the current body of scientific literature.

Colony Formation Assays

Information regarding the effect of this compound on the clonogenic survival of cancer cells is not available. A colony formation assay is a crucial in vitro method to assess the ability of a single cell to undergo unlimited division and form a colony. This assay provides insight into the long-term efficacy of a potential anticancer agent.

Cell Migration and Invasion Assays (in vitro)

There are no specific data from in vitro cell migration or invasion assays for this compound. Assays such as the wound-healing (scratch) assay and the Transwell invasion assay are standard methods to evaluate the potential of a compound to inhibit the metastatic potential of cancer cells. These assays are critical for understanding the anti-tumorigenic properties of a compound beyond its effects on cell proliferation.

Enzyme Assays for Inhibition Profiling (e.g., SARS-CoV-2 Mpro, ALK2)

No specific enzymatic inhibition data for this compound against SARS-CoV-2 main protease (Mpro) or Activin receptor-like kinase 2 (ALK2) has been published. The quinazolin-4-one scaffold has been explored for the development of inhibitors for various enzymes. For instance, some derivatives have been investigated as potential inhibitors of SARS-CoV-2 Mpro, a key enzyme in the viral replication cycle. Similarly, certain quinazolinones have been identified as inhibitors of kinases like ALK2, which is implicated in certain diseases. However, the inhibitory activity and specificity of this compound against these or any other enzymes have not been reported.

Protein-Ligand Interaction Studies (e.g., binding assays, thermal shift assays)

There is a lack of published research on the direct binding interactions of this compound with any protein target. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or thermal shift assays are commonly employed to characterize the binding affinity and thermodynamics of a compound to its putative target protein. Such studies are essential for target validation and for understanding the molecular mechanism of action.

Gene Expression and Proteomic Analysis in Response to Compound Exposure (in cell models)

No studies have been found that report on the changes in gene expression or the proteomic profile of cells treated with this compound. Global gene expression analysis (e.g., using microarrays or RNA-sequencing) and proteomic approaches (e.g., mass spectrometry-based proteomics) are powerful tools to identify the cellular pathways and biological processes modulated by a compound. This information is vital for elucidating its mechanism of action and for identifying potential biomarkers of response.

Mechanistic Validation of this compound in In Vitro Models: A Review of Preclinical Findings

Initial investigations into the in vitro mechanistic properties of this compound have yet to provide a clear and detailed understanding of its specific biological targets and molecular interactions. As a member of the broader quinazolin-4-one class of compounds, it is situated within a family of molecules known for a wide array of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. However, specific data elucidating the mechanistic pathways of the title compound remains limited in publicly accessible scientific literature.

The diverse pharmacological profiles of quinazolin-4-one derivatives typically stem from their ability to interact with various biological targets. These interactions can range from the inhibition of key enzymes involved in cell signaling and proliferation to the modulation of receptor functions. For many compounds within this class, mechanisms such as the inhibition of tyrosine kinases, phosphoinositide 3-kinases (PI3Ks), and poly(ADP-ribose) polymerase (PARP) have been well-documented. Furthermore, some derivatives have been shown to interfere with microtubule polymerization or exhibit activity as antagonists for specific receptors.

In the context of this compound, the specific substitutions at the 2- and 3-positions of the quinazolinone core—namely the butyl group and the 3-methylphenyl (m-tolyl) group—are expected to define its unique pharmacological and mechanistic profile. The lipophilic nature of the butyl group and the steric and electronic properties of the m-tolyl substituent would theoretically influence its binding affinity and selectivity for specific biological targets.

Despite the rational expectation of a defined mechanism of action, comprehensive in vitro studies, including enzymatic assays, receptor binding assays, and cellular pathway analyses for this compound, are not extensively reported. Consequently, the construction of detailed data tables and a thorough discussion of its specific mechanistic validation is not feasible at this time. Further focused research is required to delineate the precise molecular targets and cellular effects of this specific quinazolin-4-one derivative.

Future Research Directions and Unexplored Avenues for 2 Butyl 3 3 Methylphenyl Quinazolin 4 One Research

Development of Next-Generation Analogues with Tuned Molecular Interactions

The development of next-generation analogues of 2-Butyl-3-(3-methylphenyl)quinazolin-4-one is a promising avenue for enhancing its therapeutic potential. Structure-activity relationship (SAR) studies on various quinazolinone derivatives have consistently shown that modifications at the 2 and 3 positions of the quinazolinone ring can significantly influence their biological activity. nih.govresearchgate.net For instance, research on related 3-butyl-2-substituted amino-3H-quinazolin-4-ones has demonstrated that alterations at the 2-position can lead to potent analgesic and anti-inflammatory agents. nih.gov

Future research could systematically explore the impact of modifying the butyl group at the C2 position. Introducing variations in chain length, branching, or the inclusion of cyclic moieties could fine-tune the compound's interaction with its biological targets. Similarly, substitutions on the 3-methylphenyl ring at the N3 position could be investigated. The introduction of different functional groups, such as halogens, hydroxyls, or methoxy (B1213986) groups, could modulate the compound's electronic and steric properties, potentially leading to enhanced binding affinity and selectivity for its target proteins. nih.gov Molecular docking studies can play a crucial role in rationally designing these new analogues to optimize their interactions within the binding pockets of target enzymes or receptors. nih.gov

Exploration of Novel Biological Targets

While quinazolinones are known to target a range of biological entities, including enzymes and receptors involved in cancer and inflammation, the specific targets of this compound have not been extensively characterized. mdpi.comnih.gov A significant area of future research will be the identification and validation of its novel biological targets.

This exploration could begin with broad-based phenotypic screening against a panel of cancer cell lines or in models of various diseases to identify potential areas of activity. mdpi.com Subsequent target deconvolution can be achieved through techniques such as affinity chromatography, where the compound is used as a bait to isolate its binding partners from cell lysates. Furthermore, computational approaches, including inverse docking, can be employed to screen the compound against a library of known protein structures to predict potential binding targets. Given the structural similarities to other quinazolinones, potential targets could include tyrosine kinases, phosphoinositide 3-kinases (PI3Ks), or enzymes involved in inflammatory pathways like cyclooxygenases (COX). nih.gov

Integration of Multi-Omics Approaches in Mechanistic Studies

To gain a comprehensive understanding of the mechanism of action of this compound, the integration of multi-omics approaches is essential. Techniques such as genomics, transcriptomics, proteomics, and metabolomics can provide a global view of the cellular changes induced by the compound.

For example, transcriptomic analysis (e.g., RNA-sequencing) of cells treated with the compound can reveal alterations in gene expression patterns, highlighting the signaling pathways that are modulated. Proteomic studies can identify changes in protein expression and post-translational modifications, offering insights into the downstream effects of target engagement. Metabolomic profiling can uncover shifts in cellular metabolism, which is often dysregulated in diseases like cancer. By integrating these different "omics" datasets, researchers can construct a detailed picture of the compound's mechanism of action, identify biomarkers of response, and potentially uncover novel therapeutic applications.

Advanced Delivery Systems for Research Applications (e.g., targeted delivery in cell models)

The development of advanced delivery systems for this compound can significantly enhance its utility in research settings. While the compound may exhibit promising activity in vitro, its effectiveness in more complex biological systems can be limited by factors such as poor solubility or off-target effects.

Encapsulating the compound in nanoparticles, liposomes, or other drug delivery vehicles could improve its bioavailability and allow for targeted delivery to specific cell types or tissues in preclinical models. For instance, nanoparticles could be functionalized with targeting ligands that recognize receptors overexpressed on cancer cells, thereby increasing the local concentration of the compound at the desired site of action and minimizing systemic toxicity. These advanced delivery systems would be invaluable tools for conducting more precise mechanistic studies and evaluating the compound's efficacy in vivo.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These powerful computational tools can be applied to accelerate the discovery and optimization of analogues of this compound.

ML models can be trained on existing SAR data from quinazolinone libraries to predict the biological activity of novel, untested compounds. This can help prioritize the synthesis of the most promising candidates, saving time and resources. Generative AI models can even design entirely new molecules with desired properties, exploring a vast chemical space that would be inaccessible through traditional methods. Furthermore, AI can be used to analyze the large datasets generated from multi-omics studies, identifying complex patterns and correlations that may not be apparent to human researchers, thus providing deeper insights into the compound's mechanism of action.

Investigation of Stereochemical Influence on Molecular Interactions

The presence of chiral centers in a molecule can have a profound impact on its biological activity, as different stereoisomers can exhibit distinct pharmacological profiles. While this compound itself is not chiral, the introduction of chiral centers through analog development would necessitate an investigation into the influence of stereochemistry on its molecular interactions.

For example, if a chiral center is introduced in the butyl chain or on a substituted phenyl ring, the resulting enantiomers or diastereomers should be separated and their biological activities evaluated independently. This is critical because one stereoisomer may be significantly more active or have a different target profile than the other. Chiral chromatography can be used for the separation of stereoisomers, and their absolute configurations can be determined using techniques like X-ray crystallography. Understanding the stereochemical requirements for activity will be crucial for the development of more potent and selective next-generation compounds.

Exploration of Hybrid Molecules Integrating the Quinazolinone Scaffold

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy for developing novel therapeutic agents with enhanced efficacy or dual modes of action. The quinazolinone scaffold is an excellent candidate for the development of hybrid molecules due to its proven biological importance. nih.gov

Future research could focus on creating hybrid compounds that integrate the this compound scaffold with other bioactive moieties. For example, it could be linked to a known anticancer agent to create a dual-action drug that targets multiple pathways in cancer cells. Alternatively, it could be hybridized with a fluorescent probe to create a tool for bioimaging studies, allowing for the visualization of the compound's distribution and target engagement in living cells. The design of these hybrid molecules would be guided by a rational approach, considering the known mechanisms of action of the individual components to achieve synergistic effects.

Q & A